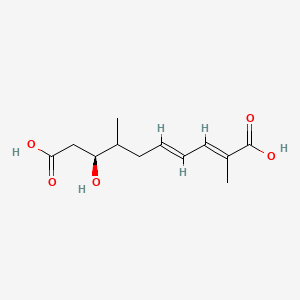

(2E,4E)-8-Hydroxy-2,7-dimethyl-decadien-(2,4)-disaeure-(1,10)-dioic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C12H18O5 |

|---|---|

Poids moléculaire |

242.27 g/mol |

Nom IUPAC |

(2E,4E,8S)-8-hydroxy-2,7-dimethyldeca-2,4-dienedioic acid |

InChI |

InChI=1S/C12H18O5/c1-8(10(13)7-11(14)15)5-3-4-6-9(2)12(16)17/h3-4,6,8,10,13H,5,7H2,1-2H3,(H,14,15)(H,16,17)/b4-3+,9-6+/t8?,10-/m0/s1 |

Clé InChI |

MFAZHXZFFOFQJM-FDTVYWJCSA-N |

SMILES isomérique |

CC(C/C=C/C=C(\C)/C(=O)O)[C@H](CC(=O)O)O |

SMILES canonique |

CC(CC=CC=C(C)C(=O)O)C(CC(=O)O)O |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (2E,4E)-8-hydroxy-2,7-dimethyldeca-2,4-dienedioic Acid: Natural Sources, Isolation, Characterization, and Bioactivity Assessment

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(2E,4E)-8-hydroxy-2,7-dimethyldeca-2,4-dienedioic acid is a bioactive natural product that has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of its primary natural source, methodologies for its extraction and purification, and detailed protocols for the characterization of its structure and the assessment of its antioxidant and anti-inflammatory properties. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.

Introduction and Natural Occurrence

(2E,4E)-8-hydroxy-2,7-dimethyldeca-2,4-dienedioic acid is a specialized metabolite identified from the plant species Cynanchum bungei Decne., a member of the Apocynaceae family. The roots of C. bungei, known in traditional Chinese medicine as "Bái Shǒu Wū" (白首乌), have a long history of use for various medicinal purposes, including nourishing the liver and kidneys and strengthening bones and muscles[1]. Phytochemical investigations of Cynanchum species have revealed a rich diversity of secondary metabolites, including acetophenones, C21-steroids, terpenoids, and alkaloids, which contribute to their wide range of pharmacological activities[2][3][4]. The discovery of (2E,4E)-8-hydroxy-2,7-dimethyldeca-2,4-dienedioic acid within this plant underscores the potential of traditional medicinal flora as a source of novel bioactive compounds. This particular dienoic acid derivative has been noted for its antioxidant and anti-inflammatory activities, making it a compound of significant interest for further pharmacological evaluation.

Isolation and Purification from Cynanchum bungei

The isolation of (2E,4E)-8-hydroxy-2,7-dimethyldeca-2,4-dienedioic acid from the roots of Cynanchum bungei is a multi-step process involving extraction and chromatographic separation. While a specific, detailed protocol for this compound is outlined in the Chinese patent CN114773187A, the general principles of natural product isolation from this plant genus can be applied. The following is a generalized workflow based on established methodologies for the extraction of polar compounds from Cynanchum species[5][6].

Extraction Workflow

The initial step involves the extraction of the dried and powdered root material with a suitable solvent to solubilize the target compound. Subsequent partitioning and chromatographic steps are then employed to purify the compound of interest.

Caption: Generalized workflow for the isolation of the target compound.

Step-by-Step Methodology

-

Preparation of Plant Material : The roots of Cynanchum bungei are washed, dried, and ground into a fine powder to increase the surface area for efficient extraction.

-

Solvent Extraction : The powdered root material is macerated with 75% ethanol at room temperature with continuous agitation for a period of 24-48 hours. This process is typically repeated three times to ensure exhaustive extraction.

-

Concentration : The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, dichloromethane, and ethyl acetate, to separate compounds based on their polarity. The fraction containing the target compound is identified through preliminary bioassays or thin-layer chromatography (TLC).

-

Column Chromatography : The bioactive fraction is subjected to column chromatography over silica gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to further separate the constituents.

-

Preparative High-Performance Liquid Chromatography (HPLC) : Final purification is achieved using preparative HPLC with a suitable column (e.g., C18) and a mobile phase (e.g., methanol-water or acetonitrile-water) to yield the pure (2E,4E)-8-hydroxy-2,7-dimethyldeca-2,4-dienedioic acid.

Structural Characterization

The elucidation of the chemical structure of (2E,4E)-8-hydroxy-2,7-dimethyldeca-2,4-dienedioic acid is accomplished through a combination of spectroscopic techniques.

Spectroscopic Analysis

| Technique | Information Provided |

| Mass Spectrometry (MS) | Provides the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular formula. |

| ¹H Nuclear Magnetic Resonance (NMR) | Determines the number and types of protons, their chemical environment, and their connectivity through spin-spin coupling. |

| ¹³C Nuclear Magnetic Resonance (NMR) | Identifies the number and types of carbon atoms in the molecule, including carbonyls, olefins, and aliphatic carbons. |

| 2D NMR (COSY, HSQC, HMBC) | Establishes the connectivity between protons (COSY), directly bonded protons and carbons (HSQC), and long-range correlations between protons and carbons (HMBC), which is essential for assembling the complete molecular structure. |

| Infrared (IR) Spectroscopy | Identifies the functional groups present, such as hydroxyl (-OH), carboxylic acid (C=O), and carbon-carbon double bonds (C=C). |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about the conjugated diene system present in the molecule. |

Biological Activity Assessment

The reported antioxidant and anti-inflammatory activities of (2E,4E)-8-hydroxy-2,7-dimethyldeca-2,4-dienedioic acid can be quantitatively assessed using established in vitro assays.

Antioxidant Activity

This assay measures the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from purple to yellow.

Protocol:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a 0.1 mM solution of DPPH in the same solvent.

-

In a 96-well plate, add 100 µL of various concentrations of the test compound to the wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or Trolox is used as a positive control.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

This assay is based on the ability of the antioxidant to scavenge the pre-formed ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation.

Protocol:

-

Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allowing it to stand in the dark for 12-16 hours.

-

Dilute the ABTS radical cation solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add 10 µL of various concentrations of the test compound to 1 mL of the diluted ABTS solution.

-

Incubate for 6 minutes at room temperature.

-

Measure the absorbance at 734 nm.

-

Trolox is used as a standard.

-

The percentage of scavenging is calculated similarly to the DPPH assay.

Anti-inflammatory Activity

This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Protocol:

-

Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

The amount of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve.

-

A known NOS inhibitor, such as L-NAME, can be used as a positive control.

Caption: Workflow for assessing the biological activity of the target compound.

Biosynthetic Considerations

The biosynthetic pathway of (2E,4E)-8-hydroxy-2,7-dimethyldeca-2,4-dienedioic acid in Cynanchum bungei has not been fully elucidated. However, based on its structure, it is likely derived from the polyketide or fatty acid metabolic pathways. The decanoic acid backbone suggests a precursor such as a C10 fatty acid, which could undergo desaturation, hydroxylation, and methylation to form the final product. Further research involving isotopic labeling studies would be necessary to delineate the precise biosynthetic route.

Future Perspectives

(2E,4E)-8-hydroxy-2,7-dimethyldeca-2,4-dienedioic acid represents a promising lead compound for the development of new antioxidant and anti-inflammatory agents. Further research should focus on:

-

Elucidation of the detailed biosynthetic pathway to enable potential biotechnological production.

-

In-depth pharmacological studies to understand its mechanism of action at the molecular level.

-

Structure-activity relationship (SAR) studies to identify key functional groups and explore the potential for synthesizing more potent analogs.

-

In vivo studies to evaluate its efficacy and safety in animal models of oxidative stress and inflammation.

Conclusion

This technical guide has provided a comprehensive overview of the natural sourcing, isolation, characterization, and bioactivity assessment of (2E,4E)-8-hydroxy-2,7-dimethyldeca-2,4-dienedioic acid. As research into natural products continues to be a vital component of drug discovery, this compound, with its demonstrated antioxidant and anti-inflammatory properties, warrants further investigation for its therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. acmeresearchlabs.in [acmeresearchlabs.in]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Cynbungenins A-K, structurally diverse steroids with cytotoxic activity from the roots of Cynanchum bungei Decne - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selection of solvent for extraction of antioxidant components from Cynanchum auriculatum, Cynanchum bungei, and Cynanchum wilfordii roots - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Isolation of (2E,4E)-8-hydroxy-2,7-dimethyldeca-2,4-dienedioic Acid from Cynanchum bungei

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the isolation, structural elucidation, and potential applications of (2E,4E)-8-hydroxy-2,7-dimethyldeca-2,4-dienedioic acid, a bioactive natural product derived from the roots of Cynanchum bungei.

Introduction: The Therapeutic Potential of Cynanchum bungei

Cynanchum bungei Decne, a member of the Asclepiadaceae family, is a perennial herbaceous plant with a long history of use in traditional Chinese medicine.[1][2] Its roots, known as "Baishouwu," have been traditionally used for nourishing the kidney and liver, strengthening bones and muscles, and treating stomach ailments.[2] Modern phytochemical investigations have revealed a rich chemical diversity within this plant, including acetophenones, C21-steroids, terpenoids, and alkaloids, which are responsible for a wide range of pharmacological activities.[2][3] These activities include anti-tumor, anti-inflammatory, immunomodulatory, and hepatoprotective effects.[2][3]

Among the myriad of compounds isolated from Cynanchum bungei, (2E,4E)-8-hydroxy-2,7-dimethyldeca-2,4-dienedioic acid has emerged as a molecule of interest due to its reported antioxidant and anti-inflammatory properties.[4] This dicarboxylic acid represents a unique structural class within the plant's metabolome and holds promise for further investigation in drug discovery programs. This guide will delineate a comprehensive methodology for the isolation and characterization of this target compound.

Part 1: A Strategic Approach to Isolation

The successful isolation of (2E,4E)-8-hydroxy-2,7-dimethyldeca-2,4-dienedioic acid from the complex matrix of Cynanchum bungei root material hinges on a multi-step process involving carefully selected extraction and chromatographic techniques. The acidic nature of the target molecule and the presence of a conjugated system are key considerations in the development of this protocol.

Plant Material and Preliminary Processing

Freshly harvested roots of Cynanchum bungei should be thoroughly washed, air-dried, and then pulverized into a fine powder to maximize the surface area for efficient solvent extraction.

Solvent Extraction and Fractionation

The initial extraction aims to broadly capture a wide range of secondary metabolites. Subsequent liquid-liquid fractionation serves to enrich the extract with compounds of medium polarity, where the target dicarboxylic acid is expected to reside. Studies have shown that dichloromethane and ethyl acetate fractions of C. bungei exhibit significant antioxidant activity, suggesting a concentration of bioactive compounds in these fractions.[1][5]

Experimental Protocol: Extraction and Fractionation

-

Maceration: The powdered root material (1 kg) is macerated with 95% ethanol (5 L) at room temperature for 72 hours, with occasional agitation. This process is repeated three times to ensure exhaustive extraction.

-

Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water (1 L) and sequentially partitioned with solvents of increasing polarity:

-

n-hexane (3 x 1 L) to remove non-polar constituents like fats and sterols.

-

Dichloromethane (CH₂Cl₂) (3 x 1 L) to isolate compounds of low to medium polarity.

-

Ethyl acetate (EtOAc) (3 x 1 L) to extract compounds of medium polarity.

-

The remaining aqueous layer will contain highly polar compounds.

-

-

Fraction Concentration: Each of the solvent fractions (n-hexane, CH₂Cl₂, and EtOAc) is dried over anhydrous sodium sulfate and concentrated in vacuo to yield the respective dried fractions. The CH₂Cl₂ and EtOAc fractions are prioritized for further purification based on their reported antioxidant potential.[1][5]

Caption: Workflow for Extraction and Fractionation.

Chromatographic Purification

The enrichment of the target compound from the CH₂Cl₂ and EtOAc fractions requires sequential chromatographic steps. A combination of normal-phase and reversed-phase chromatography is proposed for effective separation.

Experimental Protocol: Column Chromatography

-

Silica Gel Column Chromatography (Normal Phase):

-

The dried ethyl acetate fraction (e.g., 10 g) is adsorbed onto silica gel (20 g) and loaded onto a silica gel column (200 g, 200-300 mesh).

-

The column is eluted with a gradient solvent system of increasing polarity, starting with n-hexane:ethyl acetate (e.g., 9:1) and gradually increasing the proportion of ethyl acetate, followed by ethyl acetate:methanol mixtures.

-

Fractions (e.g., 20 mL each) are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized under UV light and/or with a suitable staining reagent (e.g., vanillin-sulfuric acid).

-

Fractions with similar TLC profiles are combined and concentrated.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Reversed Phase):

-

The semi-purified fractions from the silica gel column containing the target compound are subjected to preparative HPLC on a C18 column.

-

A gradient elution with a mobile phase of methanol and water (both containing 0.1% formic acid to suppress ionization of the carboxylic acid groups and improve peak shape) is employed.

-

The elution is monitored with a UV detector at a wavelength appropriate for the conjugated diene system (estimated around 260 nm).

-

The peak corresponding to the target compound is collected, and the solvent is removed under reduced pressure to yield the purified (2E,4E)-8-hydroxy-2,7-dimethyldeca-2,4-dienedioic acid.

-

Part 2: Structural Elucidation

The unambiguous identification of the isolated compound is achieved through a combination of spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRES-MS) is employed to determine the accurate mass and elemental composition of the molecule.

-

Expected Data: The molecular formula of (2E,4E)-8-hydroxy-2,7-dimethyldeca-2,4-dienedioic acid is C₁₂H₁₈O₅. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed with a calculated m/z that can be compared to the experimentally determined value to confirm the elemental composition. Fragmentation patterns in MS/MS would likely show losses of water (H₂O) from the hydroxyl group and carbon dioxide (CO₂) from the carboxylic acid moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy, along with 2D NMR experiments (COSY, HSQC, HMBC), are indispensable for elucidating the detailed structure, including the stereochemistry of the double bonds. The spectra would be recorded in a suitable deuterated solvent, such as methanol-d₄ or DMSO-d₆.

Table 1: Predicted ¹H and ¹³C NMR Data for (2E,4E)-8-hydroxy-2,7-dimethyldeca-2,4-dienedioic acid

| Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Multiplicity and Coupling Constants (J in Hz) |

| 1 | ~170 | - | - |

| 2 | ~130 | - | - |

| 3 | ~125 | ~5.8 | d, J ≈ 15 |

| 4 | ~145 | ~7.3 | dd, J ≈ 15, 10 |

| 5 | ~140 | ~6.2 | dd, J ≈ 15, 10 |

| 6 | ~35 | ~2.3 | m |

| 7 | ~40 | ~1.8 | m |

| 8 | ~70 | ~3.8 | m |

| 9 | ~30 | ~1.5 | m |

| 10 | ~175 | - | - |

| 2-CH₃ | ~15 | ~2.0 | s |

| 7-CH₃ | ~20 | ~1.0 | d, J ≈ 7 |

-

¹H NMR Insights: The downfield signals between 5.8 and 7.3 ppm are characteristic of the olefinic protons in the conjugated diene system. The large coupling constants (J ≈ 15 Hz) for the protons at C-3 and C-4 would confirm the E-configuration of the double bonds. The proton attached to the carbon bearing the hydroxyl group (C-8) would appear around 3.8 ppm. The methyl groups at C-2 and C-7 would appear as a singlet and a doublet, respectively.

-

¹³C NMR Insights: The signals for the two carboxylic acid carbons (C-1 and C-10) are expected in the downfield region (~170-175 ppm). The four signals for the sp² carbons of the conjugated diene system would be observed between 125 and 145 ppm. The carbon bearing the hydroxyl group (C-8) would resonate around 70 ppm.

-

2D NMR: COSY correlations would establish the proton-proton connectivities within the spin systems, while HMBC correlations would reveal long-range proton-carbon connectivities, confirming the overall carbon skeleton and the placement of the functional groups.

Caption: Workflow for Structural Elucidation.

Part 3: Significance and Potential Applications

The confirmed antioxidant and anti-inflammatory activities of (2E,4E)-8-hydroxy-2,7-dimethyldeca-2,4-dienedioic acid position it as a valuable lead compound for drug development.[4] The presence of both hydrophilic (carboxylic acids, hydroxyl) and lipophilic (aliphatic chain) regions in its structure suggests a potential for favorable pharmacokinetic properties.

Further research is warranted to:

-

Elucidate the specific mechanisms of its antioxidant and anti-inflammatory actions.

-

Evaluate its efficacy in relevant in vivo models of diseases associated with oxidative stress and inflammation.

-

Explore structure-activity relationships through the synthesis of analogues to optimize its biological activity and drug-like properties.

The methodologies outlined in this guide provide a robust framework for the isolation and characterization of this promising natural product, paving the way for its further development as a potential therapeutic agent.

References

- 1. Selection of solvent for extraction of antioxidant components from Cynanchum auriculatum, Cynanchum bungei, and Cynanchum wilfordii roots - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cynanchum auriculatum Royle ex Wight., Cynanchum bungei Decne. and Cynanchum wilfordii (Maxim.) Hemsl.: Current Research and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Selection of solvent for extraction of antioxidant components from Cynanchum auriculatum, Cynanchum bungei, and Cynanchum wilfordii roots - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthetic pathway of 8-hydroxy-2,7-dimethyl-decadienedioic acid

An In-depth Technical Guide to the Putative Biosynthetic Pathway of 8-hydroxy-2,7-dimethyl-decadienedioic acid

Executive Summary

8-hydroxy-2,7-dimethyl-decadienedioic acid represents a structurally intriguing polyketide, the biosynthesis of which is not yet empirically detailed in scientific literature. This guide provides a scientifically grounded, hypothetical biosynthetic pathway for this molecule. Drawing from established principles of fungal secondary metabolism, we posit a pathway originating from a non-reducing polyketide synthase (NR-PKS) system, followed by a series of precise tailoring reactions. This document is intended for researchers, scientists, and drug development professionals, offering a framework for understanding and potentially investigating the biosynthesis of this and similar novel polyketides. We will explore the requisite enzymatic machinery, from the selection of precursor units to the final oxidative modifications, providing a logical and scientifically coherent narrative grounded in current biochemical knowledge.

Introduction: The World of Fungal Polyketides

Fungi are prolific producers of a vast array of secondary metabolites, many of which are synthesized via the polyketide pathway.[1][2] These molecules, known as polyketides, exhibit remarkable structural diversity and a wide range of biological activities, including antimicrobial, cholesterol-lowering, and anticancer properties.[2][3] The core of polyketide biosynthesis is orchestrated by large, multifunctional enzymes called polyketide synthases (PKSs).[4]

In fungi, the most common type of PKS involved in the biosynthesis of aromatic polyketides is the iterative Type I non-reducing polyketide synthase (NR-PKS).[5][6][7] These megasynthases assemble a poly-β-keto chain from simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA, through a series of decarboxylative Claisen condensations.[3][4] The final structure of the polyketide is determined by the PKS's domain organization and the subsequent action of tailoring enzymes that modify the polyketide backbone.

The Non-Reducing Polyketide Synthase (NR-PKS) Machinery

Understanding the proposed biosynthesis of 8-hydroxy-2,7-dimethyl-decadienedioic acid requires a foundational knowledge of the typical NR-PKS domain architecture.[7][8]

-

Starter Unit:Acyl-Carrier Protein Transacylase (SAT): This domain selects the initial building block, typically acetyl-CoA, and loads it onto the acyl carrier protein (ACP).[6]

-

Ketosynthase (KS): Catalyzes the chain elongation by performing a decarboxylative Claisen condensation between the growing polyketide chain and an extender unit.[6]

-

Malonyl-CoA:Acyl-Carrier Protein Transacylase (MAT) or Acyltransferase (AT): Selects and loads the extender units, most commonly malonyl-CoA, onto the ACP.[4][8]

-

Acyl Carrier Protein (ACP): A small, flexible domain that shuttles the growing polyketide chain between the various catalytic domains of the PKS.[8]

-

Product Template (PT): This domain plays a crucial role in controlling the regiospecific aldol cyclizations of the highly reactive poly-β-keto intermediate, thereby dictating the shape of the resulting aromatic system.[5][8]

-

Thioesterase (TE) or Claisen Cyclase (CYC): Catalyzes the release of the final polyketide product from the ACP domain, often coupled with a final cyclization event.[6][8]

The following diagram illustrates the typical domain organization of a fungal NR-PKS.

Proposed Biosynthetic Pathway of 8-hydroxy-2,7-dimethyl-decadienedioic acid

Based on the structure of the target molecule, we propose a multi-step biosynthetic pathway involving an NR-PKS and several tailoring enzymes.

Assembly of the Polyketide Backbone

The C10 backbone with methyl groups at positions 2 and 7 suggests a pathway initiated with a specific starter unit and elongated with a combination of malonyl-CoA and methylmalonyl-CoA extender units.

Proposed PKS-mediated assembly:

-

Starter Unit Loading: The biosynthesis is likely initiated with the loading of an acetyl-CoA starter unit onto the ACP by the SAT domain.

-

Chain Elongation: A series of four elongation cycles occurs:

-

Cycle 1: Condensation with malonyl-CoA.

-

Cycle 2: Condensation with malonyl-CoA.

-

Cycle 3: Condensation with methylmalonyl-CoA. This incorporates the methyl group that will become the C7-methyl group of the final product.

-

Cycle 4: Condensation with malonyl-CoA.

-

-

Product Release: The fully assembled poly-β-keto chain is released from the PKS, likely as a linear carboxylic acid or a related precursor, catalyzed by the TE domain.

The following diagram outlines the proposed assembly of the polyketide chain on the NR-PKS.

Post-PKS Tailoring Reactions

The linear polyketide released from the PKS must undergo a series of modifications to yield the final product. These reactions are catalyzed by "tailoring enzymes," which are often encoded by genes located in the same biosynthetic gene cluster (BGC) as the PKS.

-

Hydroxylation: A cytochrome P450 monooxygenase likely installs the hydroxyl group at the C8 position. These enzymes are common in fungal secondary metabolism and are responsible for a wide range of oxidative modifications.

-

Desaturation: Two separate dehydrogenase enzymes are proposed to introduce the two double bonds, resulting in a decadienedioic acid structure.

-

Methylation: The methyl group at C2 is proposed to be installed by an S-adenosyl methionine (SAM)-dependent methyltransferase. This could occur either on the growing polyketide chain while attached to the PKS or on the released intermediate.

-

Terminal Oxidation: The formation of a dicarboxylic acid requires oxidation at both ends of the carbon chain. The carboxyl group at one end is a result of the PKS-mediated synthesis. The second carboxyl group at the other end likely arises from the oxidation of a terminal methyl group, a reaction that can be catalyzed by a sequence of enzymes including an oxidase and a dehydrogenase.

The complete proposed biosynthetic pathway is summarized in the following diagram.

Experimental Validation Protocols

The validation of this proposed pathway would require a multi-pronged approach, standard in the field of natural product biosynthesis.

Identification of the Biosynthetic Gene Cluster (BGC)

-

Protocol:

-

Genome Sequencing: Sequence the genome of the producing organism.

-

Bioinformatic Analysis: Use tools like antiSMASH to identify putative PKS-containing BGCs.

-

Homology Search: Search for clusters containing genes encoding an NR-PKS, P450 monooxygenases, dehydrogenases, and methyltransferases.

-

Gene Deletion and Heterologous Expression

-

Protocol:

-

Gene Knockout: Systematically delete the candidate PKS gene and tailoring enzyme genes in the native producer.

-

Metabolite Analysis: Use LC-MS/MS to compare the metabolite profiles of the wild-type and mutant strains. Disappearance of the target molecule in the mutant would confirm the gene's involvement.

-

Heterologous Expression: Clone the entire BGC into a model host organism, such as Aspergillus nidulans or Saccharomyces cerevisiae, and confirm the production of the target compound.

-

Quantitative Data Summary (Hypothetical)

While no empirical data exists for this specific pathway, the following table presents hypothetical kinetic parameters for the key enzymes, based on values reported for similar enzyme classes in fungal polyketide biosynthesis.

| Enzyme Class | Substrate(s) | Hypothetical Km (µM) | Hypothetical kcat (s-1) |

| NR-PKS (MAT domain) | Malonyl-CoA | 50 - 200 | 10 - 50 |

| NR-PKS (MAT domain) | Methylmalonyl-CoA | 100 - 500 | 5 - 20 |

| P450 Monooxygenase | Polyketide Intermediate | 1 - 50 | 0.1 - 10 |

| SAM-Methyltransferase | Polyketide Intermediate, SAM | 5 - 100 | 0.5 - 15 |

| Dehydrogenase | Hydroxylated Intermediate | 20 - 300 | 1 - 25 |

Conclusion

The proposed biosynthetic pathway for 8-hydroxy-2,7-dimethyl-decadienedioic acid provides a robust and scientifically plausible framework for understanding its formation. It highlights the elegant interplay between a core NR-PKS and a suite of tailoring enzymes that work in concert to generate structural complexity from simple precursors. This guide serves not only as a technical overview but also as a roadmap for future research aimed at elucidating and potentially engineering the biosynthesis of this and other novel polyketide natural products. The principles outlined herein are central to the fields of synthetic biology, drug discovery, and metabolic engineering.

References

- 1. Fungal type I polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New insights into the formation of fungal aromatic polyketides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Navigating the Fungal Polyketide Chemical Space: From Genes to Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Diversity and Distribution of Non-Reducing Polyketide Synthases (NR-PKSs) in Ascomycota (Fungi) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Chemical structure and stereochemistry of (2E,4E)-8-hydroxy-2,7-dimethyldeca-2,4-dienedioic acid

An In-depth Technical Guide to (2E,4E)-8-hydroxy-2,7-dimethyldeca-2,4-dienedioic Acid: Structure, Stereochemistry, and Potential

Introduction

(2E,4E)-8-hydroxy-2,7-dimethyldeca-2,4-dienedioic acid is a naturally occurring compound that has garnered interest for its potential antioxidant and anti-inflammatory properties.[1] Isolated from sources such as Cynanchum bungei, this molecule possesses a unique chemical architecture characterized by a ten-carbon dicarboxylic acid backbone, conjugated double bonds, and multiple stereocenters.[1] This guide provides a comprehensive technical overview of its chemical structure, stereochemical intricacies, and potential therapeutic applications, targeting researchers and professionals in drug discovery and natural product chemistry.

Molecular Structure and Nomenclature

The systematic IUPAC name, (2E,4E)-8-hydroxy-2,7-dimethyldeca-2,4-dienedioic acid, precisely defines the molecule's constitution. A systematic breakdown of the name reveals its key structural features:

-

Deca: A ten-carbon backbone.

-

-dienedioic acid: Indicates the presence of two carboxylic acid functional groups at positions C1 and C10, and two double bonds.

-

2,4-diene: The double bonds are located between carbons 2-3 and 4-5.

-

8-hydroxy: A hydroxyl group is attached to C8.

-

2,7-dimethyl: Methyl groups are present at C2 and C7.

-

(2E,4E): Specifies the stereochemistry of the double bonds as trans.

The presence of chiral centers at C7 and C8 means the molecule can exist as multiple stereoisomers.

Predicted Physicochemical Properties

While extensive experimental data is not widely available, computational methods can provide valuable insights into the physicochemical properties of the molecule.

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₈O₅ |

| Molecular Weight | 242.27 g/mol |

| pKa (most acidic) | ~4.0 (for the carboxylic acids) |

| XLogP3 | 1.2 |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 5 |

Stereochemical Complexity

The stereochemistry of (2E,4E)-8-hydroxy-2,7-dimethyldeca-2,4-dienedioic acid is a critical aspect influencing its biological activity.

-

(2E,4E) Configuration: The conjugated diene system is specified with an 'E' configuration for both double bonds, indicating that the priority groups at each end of the double bonds are on opposite sides. This trans,trans arrangement results in a more linear and rigid structure compared to its cis counterparts.

-

Chiral Centers at C7 and C8: The presence of two stereocenters at C7 and C8 gives rise to four possible stereoisomers (2², or 4). These are two pairs of enantiomers, which are diastereomers of each other:

-

(7R, 8R)

-

(7S, 8S)

-

(7R, 8S)

-

(7S, 8R)

-

The specific stereochemistry of the natural product has not been definitively reported in the available literature, highlighting a crucial area for future research. The separation and characterization of these stereoisomers are essential to identify the most biologically active form.

Proposed Synthesis and Characterization

A plausible synthetic route for (2E,4E)-8-hydroxy-2,7-dimethyldeca-2,4-dienedioic acid can be devised using established organic chemistry reactions. A retrosynthetic analysis suggests a convergent approach.

Retrosynthetic Analysis

References

A Comprehensive Technical Guide to the Discovery and Characterization of Novel Polyketides from the Apocynaceae Family

Abstract

The Apocynaceae family, a diverse group of flowering plants, represents a treasure trove of complex secondary metabolites with significant therapeutic potential.[1][2][3][4][5] Among these, polyketides—a class of natural products biosynthesized from simple acetate units—stand out for their structural diversity and broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6][7] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the systematic discovery and characterization of novel polyketides from Apocynaceae species. Moving beyond a simple recitation of protocols, this guide delves into the causality behind experimental choices, emphasizing a self-validating system of methodologies from bioprospecting to final structure elucidation and bioactivity screening. We will explore advanced extraction and isolation techniques, modern dereplication strategies to accelerate novelty detection, the pivotal role of spectroscopic methods like NMR and mass spectrometry, and the design of intelligent bioassay cascades.

Introduction: The Apocynaceae Family - A Rich Reservoir of Bioactive Polyketides

Significance of Polyketides in Drug Discovery

Polyketides are a structurally diverse class of natural products synthesized by a wide range of organisms, including plants, fungi, and bacteria.[6][8] Their biosynthesis, which involves the sequential condensation of acyl-CoA precursors, gives rise to a vast array of chemical scaffolds.[6][8] This structural diversity translates directly into a wide spectrum of biological activities, making polyketides a cornerstone of pharmaceutical development.[9] Annually, pharmaceuticals derived from polyketides account for billions of dollars in sales, encompassing critical medicines such as antibiotics, anticancer agents, and immunosuppressants.[9] The inherent "drug-like" properties of many polyketides, honed by evolutionary pressures, make them highly attractive starting points for drug discovery programs.

The Apocynaceae Family: Botanical and Chemical Diversity

The Apocynaceae, or dogbane family, is a large and diverse family of flowering plants, comprising thousands of species of trees, shrubs, and herbs.[2][3][4][10] This family is renowned for its production of a rich arsenal of bioactive secondary metabolites, including alkaloids, terpenoids, steroids, and glycosides.[1][4] Many species within this family produce a characteristic milky latex, which is often a repository of these chemical defense compounds.[3][10] While historically well-known for potent alkaloids like those from Catharanthus roseus (vincristine, vinblastine) and Rauvolfia serpentina (reserpine), the potential for discovering novel polyketides within this family remains significantly untapped.[3][10] The genetic and enzymatic machinery responsible for the biosynthesis of other complex natural products suggests a high probability of discovering unique polyketide synthases (PKSs) and their corresponding molecular products.[7]

Historical Context and Landmark Discoveries

The medicinal use of Apocynaceae plants dates back centuries in traditional medicine systems worldwide, where they were used to treat ailments ranging from fever and malaria to gastrointestinal disorders and skin diseases.[2] The scientific investigation of this family has led to the isolation of blockbuster drugs that have profoundly impacted human health. For instance, the discovery of the anticancer alkaloids vincristine and vinblastine from the Madagascar periwinkle, Catharanthus roseus, revolutionized chemotherapy.[3] Similarly, the antihypertensive properties of reserpine from Rauvolfia serpentina marked a significant advancement in cardiovascular medicine.[10] These landmark discoveries underscore the immense therapeutic potential encoded within the genomes of Apocynaceae species and serve as a powerful motivation for the continued exploration of their metabolomes for novel chemical entities, including polyketides.

A Modern Workflow for Novel Polyketide Discovery

The contemporary approach to natural product discovery has evolved from a serendipitous process to a more systematic and efficient endeavor. The workflow outlined below integrates modern analytical and data processing techniques to maximize the probability of identifying novel, bioactive polyketides.

Caption: A modern, integrated workflow for the discovery of novel polyketides.

Bioprospecting and Sustainable Sourcing of Plant Material

The initial step of any natural product discovery program is the selection and collection of plant material. For the Apocynaceae family, this involves a combination of ethnobotanical knowledge, chemotaxonomic data, and ecological considerations.

-

Ethnobotanical Leads: Plants used in traditional medicine for treating infections, inflammation, or tumors can provide valuable leads, as these therapeutic uses may be linked to the presence of bioactive polyketides.

-

Chemotaxonomic Profiling: Analyzing the existing phytochemical literature on various Apocynaceae genera can reveal which clades are rich in complex secondary metabolites, suggesting a higher likelihood of discovering novel polyketides.

-

Sustainability and Ethics: It is imperative to adhere to the principles of the Nagoya Protocol on Access and Benefit Sharing. Collection practices must be sustainable to prevent ecological damage, and proper permissions must be obtained.

Advanced Extraction and Fractionation Strategies

The goal of extraction is to efficiently remove the desired secondary metabolites from the plant matrix while minimizing the co-extraction of interfering substances like chlorophyll and lipids.[11][12]

-

Solvent Selection: A graded series of solvents, from nonpolar (e.g., hexane) to polar (e.g., methanol, ethanol), is typically used to sequentially extract different classes of compounds.[11] Alcohols are often effective universal solvents for phytochemical investigations.[11]

-

Modern Extraction Techniques: While traditional methods like maceration and Soxhlet extraction are still used, modern techniques offer significant advantages in terms of efficiency and reduced solvent consumption.[11][12]

Table 1: Comparison of Extraction Methods

| Method | Principle | Advantages | Disadvantages |

| Maceration | Soaking plant material in a solvent at room temperature. | Simple, low cost. | Time-consuming, large solvent volume, lower efficiency. |

| Soxhlet | Continuous extraction with a refluxing solvent. | More efficient than maceration. | Requires heating, potential for thermal degradation. |

| MAE | Microwave heating of polar molecules. | Very fast, reduced solvent use, high efficiency. | Requires specialized equipment, not suitable for thermolabile compounds. |

| UAE | Acoustic cavitation disrupts cell walls. | Fast, high efficiency, suitable for thermolabile compounds. | Requires specialized equipment. |

Dereplication: The "Fail-Fast" Approach to Identifying Novelty

One of the most significant bottlenecks in natural product discovery is the repeated isolation of known compounds.[13] Dereplication is the process of rapidly identifying known compounds in a complex mixture at an early stage, allowing researchers to focus their efforts on novel entities.[13][14][15][16]

The core of modern dereplication combines Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) with database searching.[15]

References

- 1. Ethnopharmacology, phytochemistry, and biotechnological advances of family Apocynaceae: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. View of A STUDY ON DIFFERENT PLANTS OF APOCYNACEAE FAMILY AND THEIR MEDICINAL USES | Universal Journal of Pharmaceutical Research [ujpronline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. An Overview of the Medicinally Important Plant Type III PKS Derived Polyketides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Extraction, Isolation, Characterization, and Bioactivity of Polypropionates and Related Polyketide Metabolites from the Caribbean Region - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biotechnology of polyketides: New breath of life for the novel antibiotic genetic pathways discovery through metagenomics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Apocynaceae - Wikipedia [en.wikipedia.org]

- 11. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Extraction of High-Value Chemicals from Plants for Technical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

- 14. researchgate.net [researchgate.net]

- 15. Metabolomics and dereplication strategies in natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

Methodological & Application

Application Note & Protocol: A Robust HPLC-MS Method for the Quantification of 8-hydroxy-2,7-dimethyl-decadienedioic Acid in Plant Extracts

Abstract: This document provides a comprehensive guide for the quantitative analysis of 8-hydroxy-2,7-dimethyl-decadienedioic acid in complex plant extracts using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The protocols detailed herein are designed for researchers, scientists, and professionals in drug development, offering a robust framework from sample preparation to data analysis. The methodology emphasizes scientific integrity, providing explanations for experimental choices to ensure reproducibility and accuracy.

Introduction: The Rationale for a Specialized HPLC-MS Method

The analysis of specific secondary metabolites in plant extracts presents a significant analytical challenge due to the inherent complexity of the matrix.[1][2][3] Plant matrices are rich in a diverse array of compounds, including pigments, lipids, and phenolics, which can interfere with the accurate quantification of the target analyte.[1][4] 8-hydroxy-2,7-dimethyl-decadienedioic acid, a dicarboxylic acid, is a molecule of interest for its potential biological activities. Its quantification requires a highly selective and sensitive analytical method. High-Performance Liquid Chromatography (HPLC) offers the necessary separation power, while Mass Spectrometry (MS) provides unparalleled sensitivity and selectivity for detection.[3][5]

This application note describes a meticulously developed HPLC-MS method tailored for the quantification of this specific dicarboxylic acid. The core of this method lies in a strategic sample preparation protocol to minimize matrix effects and an optimized LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode for confident quantification.

Foundational Principles: Why HPLC-MS?

The choice of HPLC-MS is predicated on its ability to address the challenges of analyzing complex mixtures.[3][5]

-

Chromatographic Separation (HPLC): HPLC separates the target analyte from other components in the extract based on its physicochemical properties.[6] This separation is crucial to reduce the number of co-eluting compounds that can interfere with the ionization of the target analyte in the mass spectrometer.[1][4]

-

Selective Detection (MS): Mass spectrometry allows for the selective detection and quantification of the analyte based on its unique mass-to-charge ratio (m/z).[3] Tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring a specific fragmentation of the parent ion into a product ion, a technique known as Multiple Reaction Monitoring (MRM).[7]

Dicarboxylic acids, including our target analyte, ionize well in negative electrospray ionization (ESI) mode, typically forming a deprotonated molecule [M-H]⁻.[8][9] The mobile phase composition, particularly pH and organic modifier content, significantly influences the ionization efficiency of dicarboxylic acids.[10][11]

Experimental Workflow: A Visual Overview

The entire analytical process, from sample collection to data interpretation, follows a systematic workflow designed to ensure data quality and reproducibility.

Caption: Overall experimental workflow from sample preparation to data analysis.

Detailed Protocols

Materials and Reagents

| Material/Reagent | Grade | Recommended Supplier |

| Water | LC-MS Grade | Fisher Scientific |

| Acetonitrile | LC-MS Grade | Fisher Scientific |

| Methanol | LC-MS Grade | Fisher Scientific |

| Formic Acid | LC-MS Grade | Sigma-Aldrich |

| 8-hydroxy-2,7-dimethyl-decadienedioic acid standard | >98% purity | Synthesized or custom order |

| Internal Standard (e.g., ¹³C-labeled analog) | >98% purity | Custom synthesis |

| Solid-Phase Extraction (SPE) Cartridges | Mixed-mode C18/Anion Exchange | Waters |

Sample Preparation: The Key to Accurate Quantification

The goal of sample preparation is to efficiently extract the target analyte while minimizing the co-extraction of interfering matrix components.[1][2]

Protocol 1: Plant Tissue Extraction

-

Harvesting and Quenching: Harvest fresh plant material and immediately freeze it in liquid nitrogen to quench enzymatic activity that could degrade the analyte.[12][13] Store samples at -80°C until extraction.

-

Homogenization: Cryogenically grind the frozen plant tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen or a bead mill homogenizer.[13]

-

Extraction:

-

Weigh approximately 100 mg of the frozen powder into a 2 mL microcentrifuge tube.

-

Add 1 mL of extraction solvent (80:20 Methanol:Water, v/v).

-

Spike with the internal standard at a known concentration.

-

Vortex for 1 minute.

-

Sonicate in an ultrasonic bath for 15 minutes.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Collect the supernatant.

-

-

Solvent Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 100 µL of 50:50 Water:Acetonitrile (v/v) for SPE cleanup.

Solid-Phase Extraction (SPE) for Matrix Removal

SPE is a critical step to reduce matrix effects, which can lead to ion suppression or enhancement in the MS source.[1][14] A mixed-mode SPE cartridge is recommended to remove both non-polar and ionic interferences.

Protocol 2: SPE Cleanup

-

Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the reconstituted sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elution: Elute the analyte with 1 mL of 5% formic acid in acetonitrile.

-

Final Preparation: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase conditions for HPLC-MS analysis.

HPLC-MS Analysis

Instrumentation:

-

HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

HPLC Parameters:

| Parameter | Condition | Rationale |

| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention for dicarboxylic acids. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH promotes protonation of silanol groups on the column and improves peak shape.[11] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |

| Gradient | 5% B to 95% B over 10 minutes | Provides a good separation window for a range of polarities. |

| Flow Rate | 0.3 mL/min | Compatible with standard ESI-MS interfaces. |

| Column Temperature | 40°C | Improves peak shape and reproducibility. |

| Injection Volume | 5 µL |

MS Parameters (Negative ESI Mode):

| Parameter | Setting | Rationale |

| Ionization Mode | Electrospray Ionization (ESI), Negative | Dicarboxylic acids readily form [M-H]⁻ ions.[8][9] |

| Capillary Voltage | 3.0 kV | Optimizes ion formation. |

| Source Temperature | 150°C | |

| Desolvation Gas Flow | 800 L/hr | Aids in solvent evaporation and ion desolvation. |

| Desolvation Temperature | 400°C | |

| MRM Transitions | To be determined by infusion of the pure standard | Provides high selectivity and sensitivity. |

MRM Transition Determination:

To determine the optimal MRM transitions, infuse a standard solution of 8-hydroxy-2,7-dimethyl-decadienedioic acid directly into the mass spectrometer.

-

Full Scan (Q1 Scan): Identify the m/z of the deprotonated parent ion [M-H]⁻.

-

Product Ion Scan (Q3 Scan): Fragment the parent ion and identify the most stable and abundant product ions.

-

MRM Method: Select the most intense parent-product ion transition for quantification (quantifier) and a second transition for confirmation (qualifier).

Method Validation: Ensuring Trustworthy Data

A rigorous method validation is essential to demonstrate that the analytical method is fit for its intended purpose.[15] Key validation parameters are outlined below.

| Parameter | Acceptance Criteria |

| Linearity | R² > 0.99 for the calibration curve |

| Accuracy | 80-120% recovery of spiked samples |

| Precision | Relative Standard Deviation (RSD) < 15% |

| Limit of Detection (LOD) | Signal-to-noise ratio > 3 |

| Limit of Quantification (LOQ) | Signal-to-noise ratio > 10 |

| Matrix Effect | Assessed by comparing the response of the analyte in a post-extraction spiked sample to a neat standard.[1] |

| Stability | Analyte stability in solution and in the matrix under storage and processing conditions. |

Data Analysis and Quantification

Quantification is achieved by constructing a calibration curve using a series of known concentrations of the analytical standard, with the internal standard added to all samples and standards to correct for variations in extraction efficiency and instrument response. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.

Caption: Logical flow for quantification using an internal standard and calibration curve.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantification of 8-hydroxy-2,7-dimethyl-decadienedioic acid in plant extracts. By following the described sample preparation, HPLC-MS analysis, and method validation procedures, researchers can obtain accurate and reproducible results. The emphasis on understanding the rationale behind each step empowers scientists to adapt and troubleshoot the method for their specific research needs.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Negative ion electrospray ionization mass spectral study of dicarboxylic acids in the presence of halide ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 2024.sci-hub.se [2024.sci-hub.se]

- 13. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]

- 14. Clean-up and matrix effect in LC-MS/MS analysis of food of plant origin for high polar herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

Application Notes and Protocols for Cell-Based Assays: Evaluating the Antioxidant Activity of Natural Products

Introduction: Bridging the Gap Between Chemical Scavenging and Biological Efficacy

For decades, the antioxidant potential of natural products has been predominantly evaluated using chemical assays such as DPPH, ABTS, and ORAC. While valuable for initial screening, these methods operate in a simplified, non-biological environment. They fail to account for critical physiological factors like cellular uptake, metabolic transformation, and subcellular distribution of the tested compounds.[1][2] Consequently, high activity in a test tube does not always translate to efficacy within a living system. To address this translational gap, cell-based assays have emerged as an indispensable tool, offering a more biologically relevant assessment of antioxidant activity.[3][4]

This guide provides a detailed exploration of robust cell-based methodologies designed to empower researchers in the accurate evaluation of natural product-derived antioxidants. We will delve into the mechanistic underpinnings of these assays, provide step-by-step protocols, and offer insights into data interpretation and troubleshooting, ensuring a comprehensive understanding that moves beyond mere procedural recitation.

The Scientific Bedrock: Understanding Oxidative Stress in a Cellular Context

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates or repair the resulting damage.[5] ROS, which include superoxide anions (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), are natural byproducts of aerobic metabolism.[6] While they play a role in cellular signaling, their overaccumulation can lead to damage of lipids, proteins, and DNA, contributing to the pathogenesis of numerous diseases.[5] Natural antioxidants can counteract oxidative stress through two primary mechanisms:

-

Direct Scavenging: Directly neutralizing ROS, thereby preventing them from damaging cellular components.

-

Upregulation of Endogenous Defenses: Activating cellular signaling pathways that lead to the expression of antioxidant and cytoprotective enzymes.

A robust evaluation of a natural product's antioxidant potential should, therefore, interrogate both of these mechanisms.

Part 1: Assays for Direct ROS Scavenging Activity

These assays typically involve inducing a state of oxidative stress in cultured cells and then quantifying the ability of a test compound to mitigate the rise in intracellular ROS levels.

The Cellular Antioxidant Activity (CAA) Assay

The CAA assay is a widely adopted method that measures the ability of a compound to inhibit the oxidation of a fluorescent probe within a cellular environment.[3][4]

Principle of the Assay: The assay employs the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Once inside the cell, cellular esterases cleave the diacetate groups, trapping the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH) within the cell.[5][6] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[5][6] The antioxidant capacity of a test compound is determined by its ability to scavenge ROS and, consequently, reduce the rate of DCF formation.

Diagram: Workflow of the Cellular Antioxidant Activity (CAA) Assay

Caption: Workflow of the Cellular Antioxidant Activity (CAA) Assay.

Detailed Protocol: CAA Assay using HepG2 Cells

-

Rationale for Cell Line Selection: Human hepatocarcinoma (HepG2) cells are frequently used as they are of hepatic origin and express a range of phase I and II metabolic enzymes, providing a more physiologically relevant model for assessing the bioactivity of natural products that would be metabolized in the liver.[1][2]

-

Materials:

-

HepG2 cells (ATCC HB-8065)

-

Williams' Medium E (WME)

-

Fetal Bovine Serum (FBS), L-Glutamine, Penicillin-Streptomycin

-

96-well black, clear-bottom tissue culture plates

-

DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)

-

AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride)

-

Quercetin (as a positive control)

-

Phosphate Buffered Saline (PBS)

-

-

Step-by-Step Methodology:

-

Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 6 x 10⁴ cells/well in 100 µL of complete WME. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[7]

-

Scientist's Note: Achieving a consistent, near-confluent monolayer is critical for reproducible results. The outer wells of the plate are often excluded from the analysis due to higher variability (the "edge effect").[7]

-

-

Treatment: a. After 24 hours, remove the growth medium and wash the cells once with 100 µL of warm PBS. b. Prepare solutions of your natural product extracts and quercetin standards in treatment medium (serum-free WME). c. Add 100 µL of the test compounds and standards to the respective wells. Include wells with treatment medium only as a negative control. d. Incubate for 1 hour at 37°C to allow for compound uptake.

-

Probe Loading: a. Prepare a 25 µM solution of DCFH-DA in treatment medium. b. Remove the treatment solutions and add 100 µL of the DCFH-DA solution to each well. c. Incubate for 1 hour at 37°C, protected from light.

-

Induction of Oxidative Stress and Measurement: a. Remove the DCFH-DA solution and wash the cells once with 100 µL of warm PBS. b. Prepare a 600 µM solution of AAPH in treatment medium. c. Add 100 µL of the AAPH solution to each well. d. Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. e. Measure fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) every 5 minutes for 1 hour.[8]

-

Data Analysis: a. Calculate the area under the curve (AUC) for the fluorescence readings of each well. b. The CAA unit for each sample is calculated using the formula: CAA Unit = (1 - (AUC_sample / AUC_control)) * 100[8] c. Plot the CAA units against the concentration of the quercetin standard to generate a standard curve. d. Express the antioxidant activity of the natural product extracts as Quercetin Equivalents (QE).

-

Table 1: Example Data for CAA Assay

| Sample | Concentration (µg/mL) | AUC | CAA Units |

| Control (no antioxidant) | 0 | 50000 | 0 |

| Quercetin | 10 | 25000 | 50 |

| Natural Product X | 50 | 30000 | 40 |

| Natural Product Y | 50 | 45000 | 10 |

ROS-Glo™ H₂O₂ Assay

This assay provides a sensitive, luminescence-based method for the direct detection of hydrogen peroxide (H₂O₂), a key ROS molecule.[9]

Principle of the Assay: The assay utilizes a derivatized luciferin substrate that reacts directly with H₂O₂ to form a luciferin precursor.[9] A second reagent containing recombinant luciferase is then added, which converts the precursor into luciferin and generates a luminescent signal that is directly proportional to the H₂O₂ concentration.[9]

Detailed Protocol: ROS-Glo™ H₂O₂ Assay

-

Materials:

-

ROS-Glo™ H₂O₂ Assay Kit (Promega)

-

Adherent or suspension cells of choice

-

White, opaque 96-well plates

-

Menadione (as a positive control for ROS induction)

-

-

Step-by-Step Methodology:

-

Cell Seeding: Seed cells in a white, opaque 96-well plate at a density appropriate for your cell line to be healthy and responsive the next day.

-

Treatment: Add your natural product extracts to the cells and incubate for the desired period.

-

Substrate Addition: Prepare the H₂O₂ Substrate Solution according to the manufacturer's protocol. Add 20 µL of this solution to each well.[10]

-

Induction (Optional but Recommended): To induce ROS, add a known inducer like menadione.

-

Incubation: Incubate the plate at 37°C for 2-6 hours. The optimal time should be determined empirically.

-

Luminescence Measurement: a. Equilibrate the plate to room temperature for 10-15 minutes. b. Add 100 µL of ROS-Glo™ Detection Solution to each well. c. Incubate for 20 minutes at room temperature.[10] d. Measure luminescence using a plate-reading luminometer.

-

-

Data Analysis: A decrease in the luminescent signal in wells treated with the natural product compared to the inducer-only control indicates antioxidant activity.

Part 2: Assays for Upregulation of Endogenous Antioxidant Defenses

This approach investigates the ability of natural products to act as indirect antioxidants by activating cellular signaling pathways that control the expression of a battery of cytoprotective genes.

The Nrf2-ARE Pathway: The Master Regulator of Cytoprotection

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular defense against oxidative stress.[11][12] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[12][13]

Upon exposure to electrophiles or ROS (or certain natural product activators), critical cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[12][13] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[13][14] These genes encode a wide array of antioxidant and phase II detoxification enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).

Diagram: The Keap1-Nrf2 Signaling Pathway

Caption: The Keap1-Nrf2 signaling pathway.

Nrf2/ARE Luciferase Reporter Assay

This assay provides a quantitative measure of Nrf2 transcriptional activity.

Principle of the Assay: A reporter cell line is engineered to contain a luciferase gene under the control of a promoter with multiple copies of the ARE.[13][15] When a natural product activates the Nrf2 pathway, Nrf2 translocates to the nucleus, binds to the ARE, and drives the expression of the luciferase reporter gene. The resulting luminescence is proportional to the level of Nrf2 activation.

Detailed Protocol: Nrf2/ARE Luciferase Reporter Assay

-

Materials:

-

ARE Luciferase Reporter HepG2 Cell Line (or other suitable cell line)

-

Cell culture medium and supplements

-

White, opaque 96-well plates

-

Luciferase assay reagent (e.g., ONE-Glo™ or Dual-Glo® Luciferase Assay System)

-

Sulforaphane or tert-butylhydroquinone (tBHQ) as a positive control

-

-

Step-by-Step Methodology:

-

Cell Seeding: Seed the ARE reporter cells in a white, opaque 96-well plate at a density of ~30,000-40,000 cells/well. Incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of your natural product extracts. Include a positive control (e.g., sulforaphane) and a vehicle control.

-

Incubation: Incubate for 16-24 hours. This allows sufficient time for Nrf2 activation, translocation, and subsequent transcription and translation of the luciferase reporter.

-

Lysis and Luminescence Measurement: a. Equilibrate the plate to room temperature. b. Add the luciferase assay reagent to each well according to the manufacturer's protocol. This reagent typically lyses the cells and provides the necessary substrates for the luciferase reaction. c. Incubate for 10-15 minutes at room temperature to allow the luminescent signal to stabilize. d. Measure luminescence using a luminometer.

-

Data Normalization and Analysis: a. Normalization (Crucial for Trustworthiness): To account for variations in cell number and transfection efficiency, it's essential to normalize the data. This can be done by co-transfecting a control plasmid that constitutively expresses a different reporter (e.g., Renilla luciferase) and calculating the ratio of the experimental (Firefly) to the control (Renilla) luciferase activity.[15][16] Alternatively, a parallel cell viability assay (e.g., CellTiter-Glo®) can be performed to normalize the luciferase signal to the number of viable cells. b. Calculate the fold induction of luciferase activity for each treatment relative to the vehicle control. c. Plot the fold induction against the concentration of the natural product to generate a dose-response curve and determine the EC₅₀ (half-maximal effective concentration).

-

Part 3: Self-Validating Systems and Troubleshooting

A well-designed experiment incorporates controls that validate the assay's performance and help in troubleshooting unexpected results.

Table 2: Essential Controls for Cell-Based Antioxidant Assays

| Assay | Positive Control | Negative Control | Rationale |

| CAA / DCFH-DA | Quercetin or Trolox | Vehicle (e.g., DMSO, ethanol) | Confirms that the assay can detect known antioxidant activity. |

| ROS-Glo™ | Menadione or H₂O₂ | Vehicle | Confirms that the cells are responsive to an oxidative challenge. |

| Nrf2/ARE Reporter | Sulforaphane or tBHQ | Vehicle | Validates the responsiveness of the Nrf2-ARE reporter system. |

Common Pitfalls and Troubleshooting:

-

High Background Fluorescence/Luminescence: This can be caused by the natural product itself being fluorescent or interacting with the assay reagents. Always run a cell-free control with your compound and the assay reagents.

-

Cytotoxicity: At higher concentrations, natural products can be toxic to cells, leading to a decrease in signal that might be misinterpreted as antioxidant activity. It is imperative to perform a parallel cytotoxicity assay (e.g., MTT, CellTiter-Glo®) to determine the non-toxic concentration range of your extracts.[1]

-

Low Signal or Lack of Response: This could be due to poor bioavailability of the compound, use of an inappropriate cell line, or suboptimal assay conditions (e.g., incubation times, reagent concentrations).

Conclusion: A Biologically Relevant Approach to Antioxidant Discovery

Moving from purely chemical assays to cell-based models represents a significant advancement in the study of natural product antioxidants. By accounting for cellular uptake, metabolism, and the ability to modulate endogenous defense pathways, these assays provide a more accurate and predictive measure of a compound's potential in vivo efficacy. The protocols and insights provided in this guide are intended to equip researchers with the tools and understanding necessary to conduct rigorous, reliable, and biologically meaningful evaluations of natural antioxidants, ultimately accelerating the discovery and development of novel therapeutic agents.

References

- 1. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cosmobiousa.com [cosmobiousa.com]

- 6. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US20110313672A1 - Cellular antioxidant activity (caa) assay - Google Patents [patents.google.com]

- 8. zen-bio.com [zen-bio.com]

- 9. ROS-Glo™ H2O2 Assay [promega.sg]

- 10. promega.de [promega.de]

- 11. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 16. promega.com [promega.com]

Application Notes and Protocols: 8-Hydroxy-2,7-dimethyl-decadienedioic Acid in Cosmetic Formulations

Disclaimer: As of the current date, specific data regarding the biological activity, cosmetic applications, and safety profile of 8-hydroxy-2,7-dimethyl-decadienedioic acid is not available in the public domain. The following application notes and protocols are therefore based on the well-documented properties of a closely related dicarboxylic acid, Octadecenedioic Acid . It is strongly recommended that researchers and formulators conduct thorough in-vitro and in-vivo evaluations to validate the efficacy and safety of 8-hydroxy-2,7-dimethyl-decadienedioic acid for its intended applications.

Introduction: A Novel Dioic Acid for Multifunctional Skincare

Dicarboxylic acids are emerging as a significant class of active ingredients in cosmetic science, offering a range of benefits from skin lightening and acne management to anti-inflammatory effects. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of 8-hydroxy-2,7-dimethyl-decadienedioic acid in cosmetic formulations. Drawing parallels from the known mechanisms of octadecenedioic acid, we will explore its potential as a multifunctional ingredient targeting hyperpigmentation, inflammation, and signs of aging.

Part 1: Postulated Mechanism of Action - A PPAR-γ Agonist Approach

Based on studies of octadecenedioic acid, it is hypothesized that 8-hydroxy-2,7-dimethyl-decadienedioic acid may not directly inhibit the tyrosinase enzyme, a common mechanism for skin lightening agents. Instead, its primary mode of action is likely the activation of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ)[1][2]. PPARs are transcription factors that play a crucial role in regulating various cellular processes in the skin, including inflammation, lipid synthesis, and cell differentiation[3][4][5].

Activation of PPARγ in melanocytes is believed to downregulate the expression of tyrosinase mRNA, leading to a decrease in the production of the tyrosinase enzyme. This, in turn, reduces melanin synthesis, resulting in a skin-lightening effect[1][2]. This indirect pathway offers a novel and potentially more nuanced approach to managing hyperpigmentation.

Beyond its effects on melanogenesis, PPARγ activation is also associated with anti-inflammatory and anti-aging benefits[1]. By modulating inflammatory pathways, 8-hydroxy-2,7-dimethyl-decadienedioic acid could potentially soothe irritated skin and reduce redness. Its influence on cellular metabolism and differentiation may also contribute to improved skin texture and a reduction in the appearance of fine lines.

Caption: Postulated signaling pathway of 8-hydroxy-2,7-dimethyl-decadienedioic acid.

Part 2: Formulation Guidelines

The successful incorporation of 8-hydroxy-2,7-dimethyl-decadienedioic acid into cosmetic formulations requires careful consideration of its physicochemical properties and compatibility with other ingredients. As a dicarboxylic acid, its solubility and stability will be pH-dependent.

| Parameter | Recommended Range | Rationale |

| Use Level | 1.0 - 2.0% | Based on effective concentrations of octadecenedioic acid for hyperpigmentation. |

| pH | 5.0 - 6.5 | To ensure the stability of the acid and minimize potential for skin irritation. |

| Solubility | Oil Soluble | Likely to be oil-soluble, similar to other long-chain dicarboxylic acids. |

| Vehicle | Emulsions (Creams, Lotions), Serums | Can be incorporated into the oil phase of emulsions or solubilized in appropriate solvents for anhydrous or serum formulations. |

| Compatibility | Avoid strong oxidizing agents | To prevent degradation of the molecule. |

Stability Considerations:

The stability of emulsions containing dicarboxylic acids can be influenced by factors such as pH and the choice of emulsifiers and stabilizers. It is recommended to conduct stability testing, including temperature cycling and long-term storage at various conditions, to ensure the integrity of the final formulation. The use of polymers and gums compatible with acidic pH can help improve emulsion stability.

Part 3: Experimental Protocols for Efficacy Evaluation

To substantiate the cosmetic benefits of 8-hydroxy-2,7-dimethyl-decadienedioic acid, a series of in-vitro and ex-vivo studies are recommended. The following protocols provide a framework for evaluating its skin-lightening, anti-inflammatory, and anti-aging properties.

In-Vitro Skin Lightening Efficacy

3.1.1. Tyrosinase Inhibition Assay

This assay serves as a preliminary screening to determine if the compound has any direct inhibitory effect on the tyrosinase enzyme.

Caption: Workflow for the in-vitro tyrosinase inhibition assay.

Protocol:

-

Preparation of Reagents:

-

Phosphate Buffer (50 mM, pH 6.8).

-

Mushroom Tyrosinase solution (e.g., 1000 U/mL in phosphate buffer).

-

L-DOPA solution (10 mM in phosphate buffer).

-

Test Compound Stock Solution: Dissolve 8-hydroxy-2,7-dimethyl-decadienedioic acid in a suitable solvent (e.g., DMSO) to create a high-concentration stock.

-

Positive Control Stock Solution: Prepare a stock solution of Kojic Acid in phosphate buffer.

-

-

Assay Procedure (96-well plate format):

-

To respective wells, add phosphate buffer, test compound dilutions (or positive control), and tyrosinase solution.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the L-DOPA solution to all wells.

-

Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

-